3-Tert-butylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. The compound is known for its unique structural properties and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of tert-butylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
Reactants: tert-butylcyclobutane and chlorosulfonic acid.
Conditions: The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Purification: The product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-Tert-butylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the tert-butyl group, resulting in different reactivity and properties.
tert-Butylsulfonyl chloride: Contains a sulfonyl chloride group attached to a tert-butyl group but lacks the cyclobutane ring.
Uniqueness
3-Tert-butylcyclobutane-1-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features make it a valuable reagent in organic synthesis and various research applications.
Properties
IUPAC Name |
3-tert-butylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGQJIZZOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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